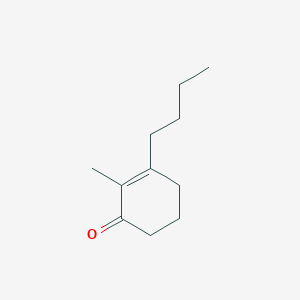
2,4,6-Trimethyl-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with three methyl groups at positions 2, 4, and 6. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethyl-1,8-naphthyridine can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of a Lewis acid such as N-bromosulfonamide . Another method includes the Friedländer approach, which uses green strategies and metal-catalyzed synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and metal catalysts can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Trimethyl-1,8-naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in dioxane can oxidize the methyl groups to form corresponding aldehydes.
Reduction: Sodium borohydride is commonly used for the reduction of aldehydes to alcohols.
Major Products Formed: The major products formed from these reactions include various substituted naphthyridines, which can be further utilized in different applications .
Applications De Recherche Scientifique
2,4,6-Trimethyl-1,8-naphthyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethyl-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and inhibit the proliferation of cancer cells by down-regulating key signaling pathways such as Akt, Erk, and NF-kB phosphorylation . Additionally, it can modulate immune responses by targeting the CB2 receptor and reducing TNF-α production .
Comparaison Avec Des Composés Similaires
- 2,4,7-Trimethyl-1,8-naphthyridine
- 2-amino-1,8-naphthyridine
- 2,7-dimethyl-1,8-naphthyridine
Comparison: Compared to other similar compounds, 2,4,6-Trimethyl-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
54416-39-6 |
|---|---|
Formule moléculaire |
C11H12N2 |
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
2,4,6-trimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C11H12N2/c1-7-4-10-8(2)5-9(3)13-11(10)12-6-7/h4-6H,1-3H3 |
Clé InChI |
MBQFVDZTIBMWRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N=C1)N=C(C=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


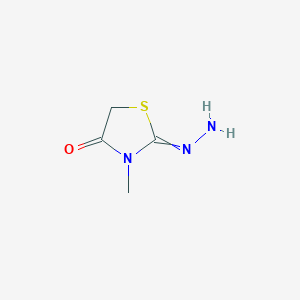
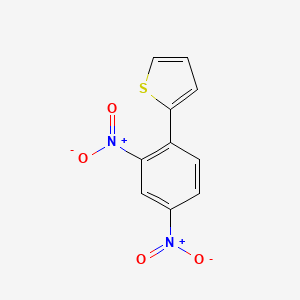
mercury](/img/structure/B14632593.png)
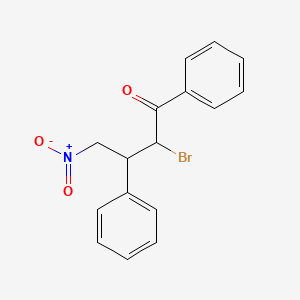
![[1-(2-Azidophenyl)ethylidene]hydrazine](/img/structure/B14632614.png)
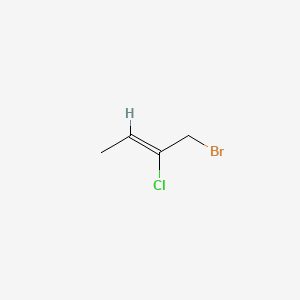
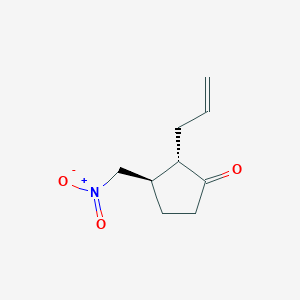

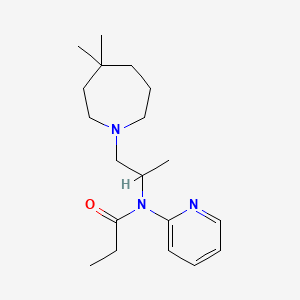
![{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol](/img/structure/B14632630.png)
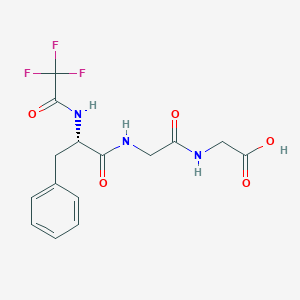
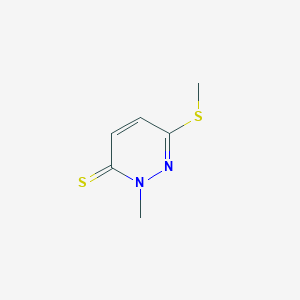
![(E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde](/img/structure/B14632644.png)
